REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.[Cu]C#N.[OH-:18].[Na+].Cl.CN(C)[CH:23]=[O:24]>>[C:2]1([C:23]([OH:24])=[O:18])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)C(=O)O
|
Name
|
copper-(I) cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
whilst stirring, to 150°-160° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the 4-cyano-1-naphthoic acid copper bromide complex is gradually precipitated
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 100°
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with 330 parts by weight of water
|
Type
|
STIRRING
|
Details
|
stirred for approximately one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off by suction
|
Type
|
WASH
|
Details
|
rinsed with about 400 parts by weight of water
|
Type
|
CUSTOM
|
Details
|
The 4-cyanonaphthoic acid/copper bromide complex thus isolated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the solution is filtered off by suction from the copper oxide slurry
|
Type
|
WASH
|
Details
|
this slurry is rinsed with about 500 parts by weight of water, in portions
|
Type
|
CUSTOM
|
Details
|
The naphthalene-1,4-dicarboxylic acid is precipitated from the filtrate at pH 2 by the addition of about 100 parts by weight of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off under suction
|
Type
|
WASH
|
Details
|
is washed with water until free of chloride ions
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C2=CC=CC=C12)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |